tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure. It is used primarily in research and development within the pharmaceutical and chemical industries. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-6-morpholinopyridine with pyrrolidine-1-carboxylate under controlled conditions. The reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. The product is then purified through various chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential lead compound in drug discovery for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups, which allows for versatile chemical reactivity and specific biological interactions. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H29N3O3 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14-12-17(21-8-10-24-11-9-21)20-13-15(14)16-6-5-7-22(16)18(23)25-19(2,3)4/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
ZGVKKPWACLXHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)N3CCOCC3 |
Origin of Product |
United States |
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